molecular formula C12H9N3S B8637434 4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 736142-84-0

4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8637434
CAS No.: 736142-84-0
M. Wt: 227.29 g/mol
InChI Key: TUBUPSQEQADRHY-UHFFFAOYSA-N
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Description

4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a phenylsulfanyl group attached at the 4-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of a pyrrolo[2,3-d]pyrimidine precursor with a phenylsulfanyl reagent. One common method involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes nucleophilic substitution with thiophenol to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of non-phosphorus chlorination reagents to avoid the generation of phosphorus-containing waste . Additionally, the reaction can be carried out in aprotic solvents under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

736142-84-0

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

4-phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)16-12-10-6-7-13-11(10)14-8-15-12/h1-8H,(H,13,14,15)

InChI Key

TUBUPSQEQADRHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=NC3=C2C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (1.69 g, 11.0 mmol) and TEA (4.60 mL, 33.0 mmol) in 1-butanol (25.0 mL) was added benzenethiol (3.39 mL, 33.0 mmol), and the mixture was refluxed at 140° C. overnight. The reaction was then cooled to rt and concentrated in vacuo. The off-white solid was purified by silica gel chromatography eluting with a gradient of 0 to 35% EtOAc in DCM to afford the product (2.29 g, 92%). LC/MS: Rt=1.55 min, ES+ 228 (FA standard).
Quantity
1.69 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
92%

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